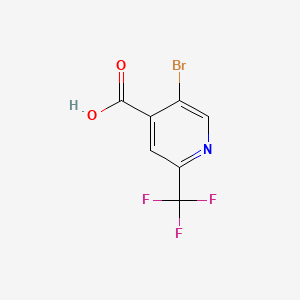
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)acetonitril
Übersicht
Beschreibung
2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Indolderivate, einschließlich Verbindungen wie „2-(6-Amino-2,3-dihydro-1H-indol-1-yl)acetonitril”, werden oft wegen ihres pharmazeutischen Potenzials untersucht. Sie können als Sekundärstandards in der pharmazeutischen Analyse und Qualitätskontrolle dienen .
HIV-Forschung
Indolyl- und Oxochromenylxanthenonderivate wurden in Molekül-Docking-Studien auf ihre anti-HIV-Eigenschaften untersucht . Ähnliche Verbindungen könnten auch in diesem Forschungsbereich Potenzial haben.
Antituberkulosemittel
Verbindungen mit Indolstrukturen wurden synthetisiert und auf ihre antituberkulose Aktivität gegen Mycobacterium tuberculosis untersucht . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Behandlungen für Tuberkulose hin.
Pflanzenwachstumsregulation
Indol-3-essigsäure, ein Pflanzenhormon, das aus dem Abbau von Tryptophan in höheren Pflanzen gewonnen wird, zeigt, dass Indolderivate in der landwirtschaftlichen Forschung im Bereich des Pflanzenwachstums und der Pflanzenentwicklung eine Rolle spielen könnten .
Entzündungshemmende und schmerzlindernde Wirkungen
Einige Indolderivate haben entzündungshemmende und schmerzlindernde Wirkungen gezeigt, die für die Entwicklung neuer Schmerzmittel relevant sein könnten .
Krebsforschung
Die vielfältigen biologischen Aktivitäten von Indolderivaten erstrecken sich auch auf krebshemmende Eigenschaften, was sie zu Kandidaten für die Krebsforschung und Medikamentenentwicklung macht .
Antioxidative Anwendungen
Aufgrund ihrer potenziellen antioxidativen Eigenschaften könnten Indolderivate in Studien zur Bekämpfung von Krankheiten verwendet werden, die mit oxidativem Stress zusammenhängen .
Antimikrobielle Studien
Die antimikrobielle Aktivität von Indolderivaten macht sie zu interessanten Forschungsobjekten für die Entwicklung neuer Antibiotika oder antimikrobieller Mittel .
Wirkmechanismus
Target of Action
The compound 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
The interaction of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile with its targets leads to a variety of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile are diverse due to the broad-spectrum biological activities of indole derivatives . The compound’s effects on these pathways lead to its various biological activities, contributing to its potential for therapeutic applications .
Result of Action
The molecular and cellular effects of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile’s action would be dependent on its specific biological activity. For instance, if the compound exhibits antiviral activity, it could inhibit viral replication within the cell .
Eigenschaften
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-2,7H,3,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLIAWLNKVWRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)


![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)

![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)



